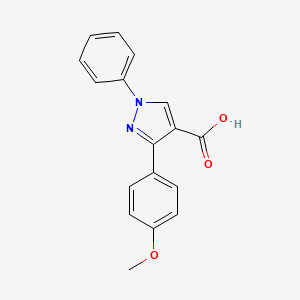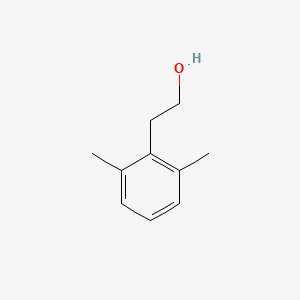
2-(2,6-Dimethylphenyl)ethanol
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)ethanol, also known as alpha-phenylethyl alcohol, is a secondary alcohol with a molecular formula of C10H14O. It is a colorless liquid with a floral, rose-like odor and is widely used in the fragrance and flavor industry. In recent years, this compound has gained attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
X-Ray Crystal Structures of Molecular Complexes
The formation of molecular complexes involving 2-(2,6-Dimethylphenyl)ethanol has been explored, such as the study by Toda, Tanaka, and Mak (1985) which investigated the structures of molecular complexes with alcohols, including ethanol. This research is significant in understanding the behavior of these complexes under various conditions, potentially impacting areas like material science and molecular engineering (Toda, Tanaka, & Mak, 1985).
Organometallic Chemistry
In the field of organometallic chemistry, this compound has been involved in the synthesis of stable tricoordinate phosphorus(V) compounds, as described by van der Knaap, Vos, and Bickelhaupt (1983). This research could have implications for developing new organometallic compounds with unique properties and applications (van der Knaap, Vos, & Bickelhaupt, 1983).
Synthesis of Indoles
The compound has been used in the synthesis of indoles, as reported by Tanaka, Yasuo, Aizawa, and Torii (1989). This synthesis process is crucial for the production of compounds that may have pharmaceutical and chemical industry applications (Tanaka, Yasuo, Aizawa, & Torii, 1989).
Oxidative Polymerization
A study by Mahajan et al. (1991) focused on the oxidative polymerization of 2,6-Dimethylphenol, a compound related to this compound. This research is relevant in polymer chemistry, particularly in understanding how different catalysts and conditions affect polymerization processes (Mahajan et al., 1991).
Boron Trifluoride/Ethanol-Catalyzed Synthesis
Steiger and Anson (1997) explored the sensitivity of boron trifluoride/ethanol-catalyzed synthesis to ethanol concentration. Their findings could have implications for optimizing reaction conditions in synthetic chemistry (Steiger & Anson, 1997).
Formation of Organooxotin Clusters
Research on the formation of asymmetric pentameric and tetrameric organooxotin clusters by Murugavel and Shanmugan (2008) revealed insights into cluster formation through dearylation, potentially impacting the field of inorganic chemistry (Murugavel & Shanmugan, 2008).
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the treatment of arrhythmias and chronic neuropathic pain via peripheral nerve blocking
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in pain signaling and nerve conduction
Pharmacokinetics
Variability in ethanol pharmacokinetics stems from a combination of both genetic and environmental factors, and also from the nonlinear nature of ethanol disposition, experimental design, subject selection strategy and dose dependency . These factors may also influence the pharmacokinetics of 2-(2,6-Dimethylphenyl)ethanol.
Result of Action
It is known that similar compounds can have various effects, including the inhibition of nerve conduction and the reduction of pain signaling
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds
Analyse Biochimique
Biochemical Properties
2-(2,6-Dimethylphenyl)ethanol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is significant as it influences the metabolic pathways involving alcohols and their derivatives. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can affect the compound’s metabolic fate and its potential effects on cellular functions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain signaling pathways by modulating the activity of key enzymes and receptors. For instance, its interaction with alcohol dehydrogenase can lead to changes in the levels of acetaldehyde, which in turn can influence gene expression and cellular metabolism . Additionally, this compound may impact the production of reactive oxygen species (ROS), which are known to play a role in cell signaling and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of alcohol dehydrogenase, where it undergoes oxidation to form the corresponding aldehyde. This reaction is facilitated by the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD+). The binding of this compound to cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with alcohol dehydrogenase and cytochrome P450 enzymes. The compound is oxidized by alcohol dehydrogenase to form the corresponding aldehyde, which can then be further metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid . Additionally, the interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may participate in various metabolic reactions. These pathways are important for understanding the compound’s metabolic fate and its potential effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound may bind to specific proteins, which can affect its localization and accumulation within different cellular compartments . These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and its potential effects on cellular processes.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWNZAKBJDDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275086 | |
| Record name | 2-(2,6-dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30595-80-3 | |
| Record name | 2,6-Dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30595-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



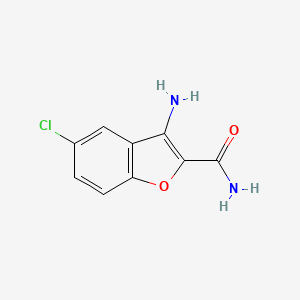
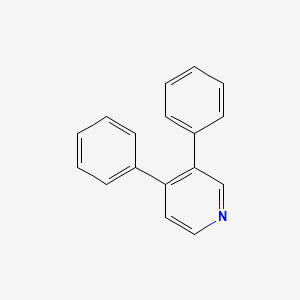
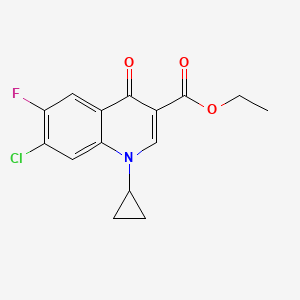




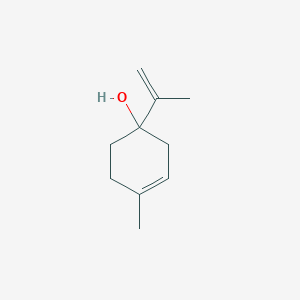

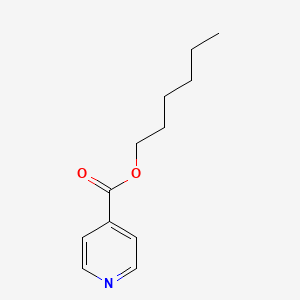
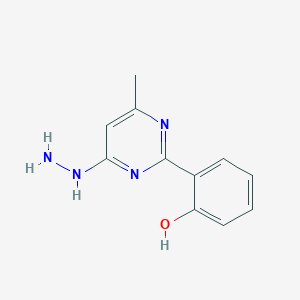
![5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B1618494.png)
